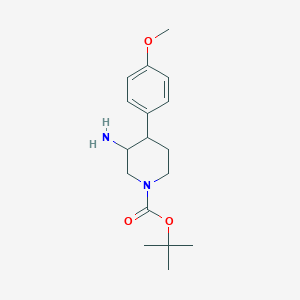

Tert-butyl 3-amino-4-(4-methoxyphenyl)piperidine-1-carboxylate

Description

Properties

Molecular Formula |

C17H26N2O3 |

|---|---|

Molecular Weight |

306.4 g/mol |

IUPAC Name |

tert-butyl 3-amino-4-(4-methoxyphenyl)piperidine-1-carboxylate |

InChI |

InChI=1S/C17H26N2O3/c1-17(2,3)22-16(20)19-10-9-14(15(18)11-19)12-5-7-13(21-4)8-6-12/h5-8,14-15H,9-11,18H2,1-4H3 |

InChI Key |

GVRAUYZWZUTUAO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)N)C2=CC=C(C=C2)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-amino-4-(4-methoxyphenyl)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-(4-methoxyphenyl)piperidine-1-carboxylate with an appropriate amine under controlled conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions. The reaction temperature is maintained at room temperature or slightly elevated to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for large-scale production. The product is purified using standard techniques such as recrystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-amino-4-(4-methoxyphenyl)piperidine-1-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced forms, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

Tert-butyl 3-amino-4-(4-methoxyphenyl)piperidine-1-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-4-(4-methoxyphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to tert-butyl 3-amino-4-(4-methoxyphenyl)piperidine-1-carboxylate include:

- Tert-butyl 3-amino-4-(3-methoxyphenyl)piperidine-1-carboxylate

- Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate

Uniqueness

This compound is unique due to its specific structural features and the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications .

Biological Activity

Tert-butyl 3-amino-4-(4-methoxyphenyl)piperidine-1-carboxylate (TBAP) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

TBAP is characterized by the following chemical structure:

- Molecular Formula : C17H26N2O3

- Molecular Weight : 306.4 g/mol

- CAS Number : 11347318

The compound features a piperidine ring substituted with a tert-butyl group and a 4-methoxyphenyl group, which are critical for its biological activity.

Anticancer Activity

Research has indicated that TBAP exhibits notable anticancer properties, particularly in inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. A study evaluated its effects on MDA-MB-231 (breast cancer) and PANC-1 (pancreatic cancer) cells, revealing:

- IC50 Values : TBAP demonstrated an IC50 value of approximately 30 μM against MDA-MB-231 cells, indicating effective inhibition of cell growth.

- Mechanism of Action : The compound was found to impair cell adhesion and migration, suggesting its potential as a therapeutic agent in metastatic cancers .

Inhibition of Urokinase Receptor (uPAR)

TBAP has been studied for its interaction with the urokinase receptor (uPAR), which plays a crucial role in cancer metastasis. Compounds similar to TBAP have shown:

- Binding Affinity : Competitive binding assays indicated that TBAP derivatives could displace fluorescently-labeled peptides from uPAR with varying inhibition constants.

- Cellular Effects : While some derivatives inhibited gelatinase activity (MMP-9), TBAP did not exhibit cytotoxicity at concentrations up to 100 μM, pointing towards selective targeting mechanisms .

Data Table: Biological Activity Summary

| Activity Type | Cell Line | IC50 Value (μM) | Observations |

|---|---|---|---|

| Anticancer | MDA-MB-231 | 30 | Inhibits proliferation and migration |

| Anticancer | PANC-1 | Not specified | Inhibited adhesion |

| uPAR Binding | N/A | Varies | Displaces labeled peptides |

| Gelatinase Inhibition | N/A | Not applicable | No effect observed |

Case Studies and Research Findings

- In Vitro Studies : In vitro studies involving TBAP derivatives showed significant inhibition of breast cancer cell lines. For instance, derivatives similar to TBAP were tested against MDA-MB-231 cells, demonstrating that modifications to the piperidine structure could enhance biological activity .

- Mechanistic Insights : Flow cytometry analyses revealed that TBAP induces apoptosis through caspase activation in cancer cells. The presence of the methoxy group on the phenyl ring was crucial for enhancing these apoptotic effects .

- Structure-Activity Relationship (SAR) : A detailed SAR study indicated that the substitution patterns on the piperidine ring significantly influence the anticancer activity of TBAP derivatives. Electron-withdrawing groups at specific positions were found to enhance potency against various cancer cell lines .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-butyl 3-amino-4-(4-methoxyphenyl)piperidine-1-carboxylate, and how can reaction efficiency be maximized?

- Methodological Answer : The synthesis typically involves multi-step protocols, starting with Boc protection of the piperidine ring followed by functionalization. Key steps include:

- Boc Protection : Reacting 3-amino-4-(4-methoxyphenyl)piperidine with di-tert-butyl dicarbonate (Boc₂O) in anhydrous dichloromethane (DCM) under nitrogen, using a catalytic amount of DMAP to enhance reactivity .

- Coupling Reactions : Suzuki-Miyaura coupling or Buchwald-Hartwig amination may introduce aryl/heteroaryl groups, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and optimized ligand systems .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures ensures high purity (>95%).

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

- Structural Confirmation :

- NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) confirm regiochemistry of the methoxyphenyl group and Boc protection. Key signals include the tert-butyl singlet (~1.4 ppm) and methoxy resonance (~3.8 ppm) .

- X-ray Crystallography : Single-crystal X-ray diffraction (using SHELX software ) resolves stereochemistry and validates piperidine chair conformation.

- Purity Analysis :

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity. Retention time consistency confirms batch reproducibility .

- Mass Spectrometry : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H]⁺) and detects side products like de-Boc derivatives .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection (N95 masks) if handling powders to avoid inhalation .

- Ventilation : Conduct reactions in fume hoods to mitigate exposure to volatile solvents (e.g., DCM, THF) .

- Emergency Protocols :

- Spills : Absorb with inert material (e.g., vermiculite), place in sealed containers, and dispose as hazardous waste .

- Exposure : Flush eyes with water for 15 minutes; seek medical attention if irritation persists .

Advanced Research Questions

Q. How does the electronic influence of the 4-methoxyphenyl group affect the compound's reactivity in nucleophilic substitution reactions?

- Mechanistic Insight : The methoxy group acts as an electron-donating substituent, activating the phenyl ring toward electrophilic aromatic substitution. This enhances reactivity in SNAr (nucleophilic aromatic substitution) but may reduce efficacy in SN2 reactions due to steric hindrance .

- Experimental Design :

- Compare reaction rates with analogs lacking the methoxy group (e.g., 4-phenyl derivatives) under identical conditions.

- Use DFT calculations (Gaussian 09) to map electron density distribution and predict reactive sites .

Q. What strategies can resolve contradictions in biological activity data across different in vitro assays?

- Data Analysis Framework :

- Assay Optimization : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times to minimize variability.

- Dose-Response Curves : Perform IC50/EC50 measurements in triplicate, using positive controls (e.g., reference inhibitors) to validate assay conditions .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA, Tukey’s HSD test) to identify outliers and reconcile discrepancies .

- Case Study : If conflicting results arise in kinase inhibition assays, confirm target engagement via SPR (surface plasmon resonance) or thermal shift assays .

Q. How can computational modeling predict the compound's interaction with biological targets like enzymes or receptors?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding poses against targets (e.g., GPCRs, kinases). Focus on hydrogen bonding with the piperidine NH and hydrophobic interactions with the tert-butyl group .

- MD Simulations : Run 100-ns trajectories (GROMACS) to assess stability of ligand-receptor complexes. Monitor RMSD and binding free energy (MM/PBSA) .

- Validation : Compare predicted binding affinities with experimental IC50 values from fluorescence polarization assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.